1-(2,5-Dibromophenyl)sulfonylazepane
Description
The compound 1-(2,5-Dibromophenyl)sulfonylazepane is a sulfonamide derivative featuring an azepane (a seven-membered saturated heterocyclic ring containing one nitrogen atom) substituted with a 2,5-dibromophenylsulfonyl group. Sulfonamide derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.
Properties
CAS No. |
457961-20-5 |
|---|---|
Molecular Formula |
C12H15Br2NO2S |
Molecular Weight |
397.13g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Br2NO2S/c13-10-5-6-11(14)12(9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
ZLPCBKRJSQGUAC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided () focuses on chiral and racemic 1,3-dioxolane dicarboxylate derivatives (e.g., compounds 5–8), which are structurally distinct from sulfonylazepanes. These compounds were evaluated for antibacterial and antifungal activities (Table 1). While direct comparisons to 1-(2,5-Dibromophenyl)sulfonylazepane cannot be made due to structural differences, general insights into sulfonamide and heterocyclic compound behavior can be inferred:
Table 1: Key Properties of Compounds from
| Compound | Structure Type | Biological Activity (MIC Range) | Notable Features |
|---|---|---|---|
| 5–8 | 1,3-Dioxolane dicarboxylates | 4.8–5000 µg/mL (antibacterial) | Chiral centers, ester groups |
| Amikacin | Aminoglycoside antibiotic | Reference antibiotic (bacteria) | Broad-spectrum activity |
| Fluconazole | Triazole antifungal | Reference antifungal (yeast) | Ergosterol synthesis inhibition |
Key Differences from Sulfonylazepanes :
Structural Backbone :
- 1,3-Dioxolanes () are five-membered cyclic acetals with two ester groups, whereas sulfonylazepanes are seven-membered nitrogen-containing rings with sulfonamide substituents. The latter’s larger ring size and sulfonamide group may confer distinct steric and electronic properties.
Bioactivity Profile :
- The 1,3-dioxolane derivatives in showed broad-spectrum antibacterial activity (MIC as low as 4.8 µg/mL against S. aureus and E. coli) and antifungal activity (MIC 62.5 µg/mL against C. albicans) . Sulfonylazepanes, by contrast, are more commonly associated with central nervous system (CNS) targets (e.g., serotonin receptor modulation) or enzyme inhibition (e.g., carbonic anhydrase) in literature outside the provided evidence.
Chirality: Compounds 5–8 in emphasize enantiomeric purity (>99% ee for compound 7), which is critical for bioactivity .
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